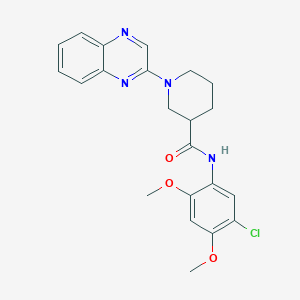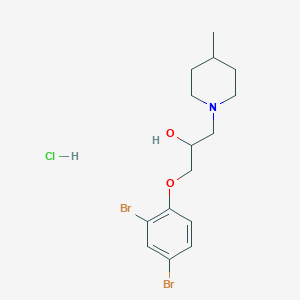
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as XE991, is a potent blocker of the KCNQ family of potassium channels. These channels are important in regulating the excitability of neurons and are involved in a variety of physiological processes, including the control of heart rate, insulin secretion, and the perception of pain.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide blocks the activity of KCNQ channels by binding to a specific site on the channel protein. This prevents the channel from opening in response to changes in membrane potential, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects
The blockade of KCNQ channels by N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide leads to a variety of biochemical and physiological effects. For example, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to reduce the release of insulin from pancreatic beta cells, suggesting that KCNQ channels play a role in regulating insulin secretion. N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has also been shown to reduce the perception of pain in animal models, suggesting that KCNQ channels may be involved in the processing of pain signals.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a potent and selective blocker of KCNQ channels, making it a valuable tool for investigating the role of these channels in various physiological processes. However, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and KCNQ channels. One area of interest is the role of these channels in the regulation of heart rate and blood pressure, which could have implications for the treatment of cardiovascular disease. Another area of interest is the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the off-target effects of N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and to develop more selective blockers of KCNQ channels.
合成法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-2,4-dimethoxyaniline with 2-bromoacetophenone to form the intermediate 5-chloro-2,4-dimethoxyphenyl)-1-phenylethanone. This intermediate is then reacted with 2-aminobenzophenone to form the final product, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of KCNQ channels in various physiological processes. For example, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been used to study the role of KCNQ channels in regulating the firing of neurons in the hippocampus, a brain region involved in learning and memory.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-11-20(30-2)18(10-15(19)23)26-22(28)14-6-5-9-27(13-14)21-12-24-16-7-3-4-8-17(16)25-21/h3-4,7-8,10-12,14H,5-6,9,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRDOVIBXUUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)


![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)


![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)